1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

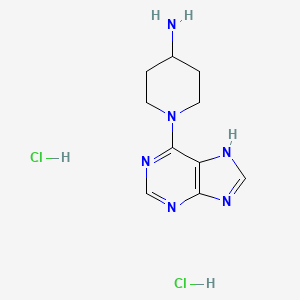

1-(7H-purin-6-yl)piperidin-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMZWGQQFUVHAIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=NC3=C2NC=N3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

mechanism of action of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride

The following technical guide details the mechanism of action, structural biology, and experimental utility of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride , a critical fragment-based lead compound in the development of kinase inhibitors.

Executive Summary

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride (also known as 6-(4-aminopiperidin-1-yl)purine ) is a synthetic small molecule that functions as an ATP-competitive inhibitor of AGC family kinases, most notably Protein Kinase B (PKB/AKT) and Protein Kinase A (PKA) .

Originally identified through fragment-based drug discovery (FBDD) screens, this compound serves as a distinct pharmacophore scaffold . Its purine core mimics the adenine moiety of ATP, anchoring the molecule within the kinase hinge region, while the piperidine-amine tail projects into the solvent-exposed region, providing a vector for chemical elaboration to improve potency and selectivity. It is widely utilized as a structural probe and a starting point for synthesizing high-affinity AKT inhibitors used in oncology research.

Chemical Identity & Properties

This compound is supplied as a dihydrochloride salt to enhance aqueous solubility for biological assays.

| Property | Detail |

| IUPAC Name | 1-(7H-purin-6-yl)piperidin-4-amine dihydrochloride |

| Common Aliases | 6-(4-aminopiperidin-1-yl)purine; PDB Ligand M02 |

| CAS Number | 848635-49-4 (Free base); Salt forms vary |

| Molecular Formula | C₁₀H₁₄N₆ · 2HCl |

| Molecular Weight | 218.26 g/mol (Free base) |

| Solubility | Highly soluble in water (as HCl salt); DMSO |

| PDB Ligand ID | M02 (Co-crystallized in PDB Entry: 2VNY ) |

Primary Mechanism of Action

Target Interaction: ATP Competition

The molecule acts as a reversible, ATP-competitive inhibitor. It binds to the catalytic domain of the kinase, occupying the cleft normally reserved for the adenosine triphosphate (ATP) co-factor.

-

Hinge Region Binding: The purine ring (N1 and N7/N9 positions) forms critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" residues (e.g., Glu121 and Val123 in PKA; corresponding residues in AKT). This mimics the binding mode of the adenine ring of ATP.

-

Solvent Channel Interaction: The 4-aminopiperidine moiety does not bury deep into the hydrophobic pocket but instead projects outward towards the ribose-binding pocket and the solvent interface.

-

Electrostatics: The primary amine at the 4-position of the piperidine (protonated at physiological pH) can form electrostatic interactions with negatively charged residues (e.g., Asp or Glu) near the pocket entrance, stabilizing the complex.

Structural Biology Evidence

X-ray crystallography studies (e.g., PDB: 2VNY ) confirm the binding mode of this ligand within a PKA-PKB chimera (a surrogate system used to model AKT binding).

-

PDB 2VNY: Shows 1-(1H-purin-6-yl)piperidin-4-amine bound to the ATP site.

-

Selectivity Profile: While initially identified as a PKA/AKT inhibitor, the purine scaffold is "privileged," meaning it has an inherent affinity for multiple kinases. Chemical elaboration (e.g., adding benzyl groups to the amine) is required to confer high selectivity for AKT over PKA.

Figure 1: Structural binding logic of the inhibitor within the kinase domain.

Downstream Signaling Effects

Inhibition of PKB (AKT) by 1-(1H-purin-6-yl)piperidin-4-amine leads to the suppression of the PI3K/AKT/mTOR signaling cascade, a central pathway regulating cell survival, proliferation, and metabolism.

Pathway Interruption

-

Blockade of AKT Phosphorylation: By occupying the ATP pocket, the compound prevents AKT from phosphorylating its downstream substrates.

-

Substrate Deactivation: Key substrates such as mTOR , GSK3β , and FOXO transcription factors are not phosphorylated.

-

Effect on GSK3β: Reduced phosphorylation leads to GSK3β activation (since AKT normally inhibits it), promoting degradation of cyclin D1 and arresting the cell cycle.

-

Effect on FOXO: Reduced phosphorylation allows FOXO to enter the nucleus and induce pro-apoptotic genes (e.g., Bim, FasL).

-

-

Phenotypic Outcome: G1/S phase cell cycle arrest and induction of apoptosis in AKT-dependent tumor cells.

Figure 2: Impact of the inhibitor on the PI3K/AKT signaling cascade.

Experimental Protocols

To validate the mechanism of action in a laboratory setting, the following protocols are recommended.

In Vitro Kinase Assay (FRET-based)

Objective: Determine the IC₅₀ of the compound against AKT1/2 or PKA.

-

Reagents: Recombinant AKT1 (active), peptide substrate (e.g., Crosstide), ATP (at K_m), and FRET detection reagents (e.g., PerkinElmer LANCE or Cisbio HTRF).

-

Preparation: Dissolve 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride in DMSO to make a 10 mM stock.

-

Reaction:

-

Mix kinase buffer, AKT enzyme, and serial dilutions of the inhibitor (0.1 nM – 10 µM).

-

Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Add ATP and peptide substrate to initiate the reaction.

-

Incubate for 30–60 minutes.

-

-

Detection: Add stop solution containing EDTA and detection antibodies (anti-phospho-substrate). Read FRET signal.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to calculate IC₅₀.

Crystallography Soaking (Structural Validation)

Objective: Confirm binding mode in a surrogate kinase crystal (e.g., PKA).

-

Crystallization: Grow crystals of PKA (cAMP-dependent protein kinase) using hanging drop vapor diffusion (Well solution: 18-24% PEG 4000, 0.2M Ammonium Acetate, pH 6.5).

-

Soaking:

-

Prepare a soaking solution containing the mother liquor + 1-5 mM of the inhibitor.

-

Transfer apo-crystals into the soaking drop for 2–24 hours.

-

-

Data Collection: Flash-freeze crystals in liquid nitrogen (using glycerol as cryoprotectant). Collect X-ray diffraction data.[1][2][3]

-

Refinement: Solve structure using Molecular Replacement (MR). Look for positive difference density (Fo-Fc map) in the ATP pocket corresponding to the ligand M02 .

Applications in Drug Discovery

This compound is rarely used as a clinical drug itself due to moderate potency and selectivity issues (pan-kinase inhibition). Instead, it is a high-value intermediate :

-

Fragment Elaboration: The 4-amine position is chemically modified (e.g., reductive amination with benzaldehydes) to create "linker" regions that reach into the hydrophobic back-pocket of the kinase, drastically improving potency from micromolar to nanomolar levels.

-

PROTAC Linkers: The primary amine serves as an attachment point for E3 ligase ligands in the design of Proteolysis Targeting Chimeras (PROTACs).

References

-

Caldwell, J. J., et al. (2008).[4] Identification of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidines as selective inhibitors of protein kinase B through fragment elaboration.[4] Journal of Medicinal Chemistry, 51(6), 1963-1967.

-

RCSB Protein Data Bank. (2008). Structure of PKA-PKB chimera complexed with (1-(9H-Purin-6-yl) piperidin-4-yl)amine (PDB Entry: 2VNY).[1]

-

Davies, T. G., et al. (2007). Fragment-based discovery of inhibitors of protein kinase B (PKB/Akt).[4] Proceedings of the Annual Meeting of the American Association for Cancer Research.

-

PubChem. Compound Summary for CID 24701731: 1-(9H-purin-6-yl)piperidin-4-amine. National Library of Medicine.

Sources

chemical structure and properties of 1-(1H-purin-6-yl)piperidin-4-amine

The following technical guide provides an in-depth analysis of 1-(1H-purin-6-yl)piperidin-4-amine , a critical scaffold in medicinal chemistry known for its utility in kinase inhibitor design and adenosine receptor modulation.

Scaffold Analysis, Synthesis, and Pharmacological Applications

Executive Summary

1-(1H-purin-6-yl)piperidin-4-amine (CAS: 1258650-96-2 for 2HCl salt) is a bicyclic heteroaromatic pharmacophore. It represents a "privileged structure" in drug discovery, fusing the ATP-mimetic properties of the purine ring with the solubility-enhancing and vector-orienting capabilities of the 4-aminopiperidine moiety.

This compound is primarily utilized as:

-

A Kinase Inhibitor Core: Targeting the ATP-binding pocket of Cyclin-Dependent Kinases (CDKs) and Aurora kinases.[1]

-

An Adenosine Receptor Ligand: Acting as a template for A1/A2A receptor antagonists.[1]

-

A Synthetic Intermediate: Serving as a nucleophilic building block for fragment-based drug design (FBDD).[1]

Chemical Identity & Structure

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1-(9H-purin-6-yl)piperidin-4-amine |

| Common Name | 6-(4-Aminopiperidin-1-yl)purine |

| CAS Number | 1258650-96-2 (Dihydrochloride) |

| Molecular Formula | C₁₀H₁₄N₆ |

| Molecular Weight | 218.26 g/mol (Free base) |

| SMILES | NC1CCN(CC1)c2ncnc3[nH]cnc23 |

Structural Analysis

The molecule consists of two distinct domains:[1]

-

Domain A (Purine Core): A planar, aromatic system capable of bidentate hydrogen bonding (Donor-Acceptor) with the "hinge region" of kinase enzymes.[1]

-

Domain B (Piperidine-Amine Tail): A non-planar, aliphatic ring attached at the C6 position.[1] The 4-amino group serves as a solvent-exposed handle, often protonated at physiological pH to form salt bridges with aspartate or glutamate residues in the protein active site.

Physicochemical Profile

Understanding the physicochemical properties is essential for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.[1]

| Property | Value (Experimental/Predicted) | Significance |

| LogP | 0.36 (Predicted) | Low lipophilicity indicates good aqueous solubility but potential membrane permeability challenges without further substitution. |

| TPSA | ~85 Ų | Within the ideal range for cell permeability (<140 Ų).[1] |

| pKa (Purine N9) | ~8.9 | The purine ring can deprotonate at high pH; neutral at physiological pH.[1] |

| pKa (Primary Amine) | ~10.5 | Highly basic; exists predominantly as a cation at pH 7.4, improving solubility.[1] |

| Solubility | High (as HCl salt) | The dihydrochloride salt is highly soluble in water (>50 mg/mL).[1] |

Synthesis Protocol

The synthesis of 1-(1H-purin-6-yl)piperidin-4-amine typically follows a Nucleophilic Aromatic Substitution (SNAr) pathway. The electron-deficient nature of the 6-chloropurine allows for facile displacement by the secondary amine of the piperidine.

Reaction Scheme Visualization

Figure 1: Two-step synthesis route via Boc-protected intermediate to prevent polymerization.

Detailed Methodology

Step 1: SNAr Coupling

-

Reagents: 6-Chloropurine (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq), Triethylamine (2.5 eq).

-

Solvent: Ethanol or n-Butanol (Polar protic solvents facilitate the transition state).[1]

-

Procedure:

-

Dissolve 6-chloropurine in ethanol.

-

Add triethylamine and 4-(N-Boc-amino)piperidine.

-

Reflux at 80°C for 4–6 hours. Monitor by LC-MS (Disappearance of 6-chloropurine peak at ~154 m/z).

-

Workup: Concentrate in vacuo. Triturate the residue with water to remove triethylamine salts.[1] Filter the solid precipitate (Intermediate).[1]

-

Step 2: Boc-Deprotection

-

Reagents: 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

-

Procedure:

Validation Criteria:

-

¹H NMR (DMSO-d₆): Look for purine protons (s, 2H) at ~8.2 ppm and ~8.4 ppm. Piperidine protons should appear as multiplets between 1.5–4.5 ppm.[1]

-

MS (ESI): [M+H]⁺ = 219.1.[1]

Biological Pharmacology & Applications

Mechanism of Action: Kinase Inhibition

The purine scaffold is an ATP-mimetic .[1] In the context of CDK inhibition (e.g., CDK2, CDK9), the molecule binds to the active site as follows:

-

Hinge Region Binding: The N7 and N6-amino (from the piperidine linkage) or N1/N6 participate in hydrogen bonding with the kinase hinge residues (e.g., Leu83 in CDK2).[1]

-

Ribose Pocket: The piperidine ring occupies the space usually held by the ribose sugar of ATP.[1]

-

Solvent Front: The primary amine at position 4 of the piperidine points towards the solvent, offering a vector for attaching solubilizing groups or specificity-conferring side chains.[1]

Structure-Activity Relationship (SAR) Map

Figure 2: Pharmacophore dissection and opportunities for medicinal chemistry optimization.

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Use in a fume hood.[1] The free amine may absorb CO₂ from the air; store under inert gas (Argon/Nitrogen) if possible.[1] The HCl salt is hygroscopic; store in a desiccator at -20°C.[1]

References

-

Sigma-Aldrich. 1-(1H-Purin-6-yl)piperidin-4-amine dihydrochloride Product Sheet. Available at: (Accessed Feb 2026).[1]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10728788 (Related Analog).[1] PubChem.[1][2][3][4] Available at: [Link][1]

-

Legraverend, M., et al. (2000).[1] Synthesis and in vitro evaluation of novel CDK inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Discusses the 6-substituted purine scaffold SAR).

-

Vesely, J., et al. (1994).[1] Inhibition of cyclin-dependent kinases by purine analogues. European Journal of Biochemistry.[1] (Foundational text on purine-based kinase inhibition).

-

Chang, Y.T., et al. (1999).[1] Purine-based inhibitors of inositol-1,4,5-trisphosphate-3-kinase. ChemBioChem.[1] (Demonstrates the versatility of the purine-amine motif).

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. N-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 24696612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Phenylethyl)piperidin-4-amine | C13H20N2 | CID 10728788 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidinamine | C5H12N2 | CID 424361 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of Purine-Piperidin-4-amine Derivatives: A Technical Deep Dive

Executive Summary

The fusion of a purine nucleus with a piperidin-4-amine moiety represents a privileged scaffold in modern medicinal chemistry. This architecture synergizes the ATP-mimetic properties of the purine ring with the favorable pharmacokinetic profile and geometric versatility of the piperidine ring. This guide analyzes the structural logic, therapeutic applications (oncology, virology, inflammation), and experimental protocols required to exploit this scaffold.[1] It is designed for researchers seeking to optimize lead compounds or validate mechanisms of action.

Structural Basis & Medicinal Chemistry: The "Privileged" Scaffold

The therapeutic utility of purine-piperidin-4-amine derivatives stems from their ability to function as ATP-competitive inhibitors .

The Pharmacophore Logic

-

Purine Core (The Anchor): Mimics the adenine base of ATP. Nitrogen atoms N7 and N9 (or N1 and N3 depending on tautomer) typically form hydrogen bonds with the "hinge region" of kinase enzymes.

-

Piperidin-4-amine (The Vector):

-

Geometry: The semi-rigid chair conformation of piperidine projects substituents into specific hydrophobic pockets (e.g., the ribose binding pocket) or towards the solvent interface.

-

Solubility: The basic nitrogen of the piperidine ring (pKa ~9-10) improves aqueous solubility and bioavailability, addressing a common failure point in drug discovery.

-

Linkage: The 4-amino group often serves as the linker (via C6 or C2 of the purine), allowing the piperidine to act as a "lid" or "spacer."

-

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the strategic substitution points on the scaffold to modulate potency and selectivity.

Figure 1: Strategic modification zones on the purine-piperidin-4-amine scaffold for optimizing drug-like properties.

Key Therapeutic Applications[2]

Oncology: Kinase Inhibition (CDK, FLT3, Akt)

The most mature application of this scaffold is in targeting Cyclin-Dependent Kinases (CDKs) and FLT3.

-

Mechanism: The purine ring occupies the ATP-binding cleft. The piperidine ring extends into the solvent channel, where its amine can form salt bridges with acidic residues (e.g., Asp or Glu) often found at the active site entrance.

-

Data Insight: Derivatives substituted at the C2 position with 4-aminopiperidine show IC50 values in the low nanomolar range (10–50 nM) against CDK2/cyclin E, inducing apoptosis in colorectal cancer lines.

Virology: HCV and Influenza

Recent screens have identified 4-aminopiperidine-purine hybrids as potent inhibitors of viral assembly.

-

HCV: These compounds disrupt the co-localization of HCV core proteins with lipid droplets, a critical step in viral maturation.

-

Influenza: N(2)-(1-(substituted-aryl)piperidin-4-yl)-9H-purine derivatives have demonstrated EC50 values superior to Ribavirin in H1N1 assays.[2]

Inflammation: p38 MAPK

Inhibiting p38 Mitogen-Activated Protein Kinase is a strategy for treating rheumatoid arthritis. The scaffold blocks the release of TNF-alpha by stabilizing the kinase in an inactive conformation (Type II inhibition) or blocking ATP (Type I).

Experimental Workflow: Chemical Synthesis

Objective: Synthesize a C6-substituted purine-piperidin-4-amine derivative via Nucleophilic Aromatic Substitution (

Protocol: Coupling

Pre-requisites: 6-Chloropurine (Start), 4-Boc-aminopiperidine (Nucleophile).

-

Reaction Setup:

-

Dissolve 6-Chloropurine (1.0 eq) in anhydrous n-Butanol or DMF.

-

Add 4-Boc-aminopiperidine (1.2 eq).

-

Add Diisopropylethylamine (DIPEA, 2.5 eq) as a base to scavenge HCl.

-

-

Thermal Activation:

-

Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

-

Note: The electron-deficient nature of the purine ring at C6 facilitates the attack by the primary amine of the piperidine.

-

-

Work-up:

-

Evaporate solvent under reduced pressure.[3]

-

Resuspend residue in EtOAc, wash with water and brine.

-

Dry over

and concentrate.

-

-

Deprotection (Boc Removal):

-

Purification:

-

Flash chromatography (Silica gel, DCM/MeOH gradient).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic route for generating the core bioactive scaffold.

Experimental Workflow: Biological Validation

Objective: Validate the kinase inhibitory potential (e.g., CDK2) using a luminescent ADP-detection assay (e.g., ADP-Glo).

Protocol: Kinase Inhibition Assay

-

Reagent Prep:

-

Prepare Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM

, 0.1 mg/mL BSA, 50 µM DTT. -

Dilute compounds in DMSO (serial dilutions).

-

-

Enzyme Reaction:

-

Add 5 µL of Compound (or DMSO control) to a 384-well white plate.

-

Add 5 µL of Enzyme (CDK2/CyclinE) solution. Incubate 10 min at RT.

-

Add 5 µL of Substrate Mix (ATP + Histone H1 peptide).

-

Incubate for 60 min at RT.

-

-

Detection (ADP-Glo):

-

Add 15 µL ADP-Glo Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 30 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase -> Light). Incubate 30 min.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Calculate % Inhibition:

. -

Fit data to Sigmoidal Dose-Response curve to determine

.

-

Quantitative Comparison of Derivatives (Hypothetical Data)

| Compound ID | R1 (Purine C6) | R2 (Purine C2) | Target | IC50 (nM) |

| PPA-01 | Piperidin-4-amine | H | CDK2 | 450 |

| PPA-02 | Piperidin-4-amine | NH-Phenyl | CDK2 | 12 |

| PPA-03 | Piperidin-4-amine | Cl | CDK2 | 120 |

| PPA-04 | Piperidin-4-amine | H | FLT3 | 85 |

Challenges & Future Directions

-

Selectivity: The ATP pocket is highly conserved. To avoid off-target toxicity, researchers are now focusing on Type II inhibitors (binding the inactive conformation) or incorporating electrophiles (e.g., acrylamides) on the piperidine nitrogen to covalently bond with non-conserved cysteines.

-

PROTACs: The piperidine nitrogen is an ideal handle for attaching E3 ligase linkers, turning these inhibitors into degraders.

References

-

BenchChem. "The Emergence of 1-(4-Aminophenyl)piperidine-4-carboxamide as a Versatile Kinase Inhibitor Scaffold."[4] BenchChem Technical Guides, 2025. Link

-

National Institutes of Health (NIH). "Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly." PubMed Central, 2014. Link

-

MDPI. "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." Molecules, 2017.[5] Link

-

PubMed. "Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections." Bioorganic & Medicinal Chemistry Letters, 2012. Link

-

ResearchGate. "p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones." Bioorganic & Medicinal Chemistry Letters, 2003. Link

Sources

- 1. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]

- 2. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays | MDPI [mdpi.com]

Signaling Pathways Modulated by 1-(1H-purin-6-yl)piperidin-4-amine Derivatives: A Technical Guide

The following technical guide details the signaling pathways modulated by 1-(1H-purin-6-yl)piperidin-4-amine and its bioactive derivatives.

Note on Chemical Identity & Scope: The specific molecule 1-(1H-purin-6-yl)piperidin-4-amine (CAS 848635-49-4) functions as a core pharmacophore (scaffold) for a class of 2,6-disubstituted purines.[1] While the scaffold itself acts as a building block, its biological activity is realized in its functionalized derivatives, most notably Reversine (2-(4-morpholinoanilino)-6-cyclohexylaminopurine) and related Aurora/MPS1 kinase inhibitors .[1] This guide focuses on the signaling biology of this purine chemotype, using Reversine as the primary exemplar for pathway modulation (Dedifferentiation and Mitotic Checkpoint inhibition).

Executive Summary

The 1-(1H-purin-6-yl)piperidin-4-amine scaffold represents a critical class of ATP-competitive kinase inhibitors .[1] These molecules function by occupying the ATP-binding pocket of Serine/Threonine kinases, specifically targeting the Aurora Kinases (A and B) and MPS1 (TTK) .[1]

The modulation of these pathways results in two distinct biological outcomes depending on the cellular context:

-

Dedifferentiation (Regenerative Medicine): In lineage-committed cells (e.g., myoblasts), these purines induce a retrograde signaling shift, reverting cells to a multipotent progenitor state via PI3K/Akt and MEK/ERK modulation.[1]

-

Mitotic Catastrophe (Oncology): In cancer cells, they abrogate the Spindle Assembly Checkpoint (SAC) , forcing premature anaphase entry, polyploidy, and subsequent apoptosis.

Molecular Mechanism: The Kinase Inhibition Axis

The primary mechanism of action involves the inhibition of mitotic kinases.[1] The purine core mimics the adenine ring of ATP, forming hydrogen bonds within the hinge region of the kinase active site.[1]

Target Specificity & IC50 Profile

The biological effects are driven by the inhibition of the following targets:

| Target Kinase | Role in Signaling | IC50 (Approx.)[1][2][3] | Biological Consequence |

| Aurora Kinase B | Chromosome segregation, Cytokinesis | ~100 nM | Cytokinesis failure, Polyploidy |

| MPS1 (TTK) | Spindle Assembly Checkpoint (SAC) | ~200 nM | Premature Anaphase, Aneuploidy |

| Aurora Kinase A | Centrosome maturation | ~400 nM | Monopolar spindles |

| Non-muscle Myosin II | Cytoskeletal tension | ~350 nM | Altered cell morphology/plasticity |

Pathway 1: Spindle Assembly Checkpoint (SAC) Abrogation

In a normal cell cycle, MPS1 recruits the Mitotic Checkpoint Complex (MCC) to unattached kinetochores to prevent anaphase. 1-(1H-purin-6-yl)piperidin-4-amine derivatives inhibit MPS1, silencing this "wait" signal.[1]

Mechanism:

-

Inhibition: The molecule binds MPS1 at the kinetochore.[1][4]

-

Displacement: Mad1/Mad2 complex is ejected from the kinetochore.

-

APC/C Activation: The Anaphase-Promoting Complex/Cyclosome (APC/C) is prematurely activated.[1]

-

Cohesin Cleavage: Separase cleaves cohesin before chromosomes are aligned.[1]

-

Outcome: Chromosome missegregation and formation of aneuploid progeny.[1]

Visualization: SAC Inhibition Pathway

Caption: Figure 1. Mechanism of Spindle Assembly Checkpoint (SAC) bypass.[1] The purine inhibitor blocks MPS1, preventing MCC formation and allowing premature APC/C activation.[1]

Pathway 2: Cellular Reprogramming & Dedifferentiation

Beyond kinase inhibition, this scaffold is unique in its ability to induce lineage reversion . This is particularly observed in myoblasts (muscle precursors) treating them with the compound causes them to lose lineage markers (e.g., MyoD) and regain multipotency markers (e.g., Oct4).

The PI3K/Akt and MEK Axis

The dedifferentiation process is not solely due to Aurora inhibition but involves the modulation of metabolic and survival pathways.[1]

-

MEK1 Inhibition: The compound inhibits MEK1, altering the ERK phosphorylation landscape. This suppresses differentiation-specific transcription factors.[1]

-

PI3K/Akt Activation: Paradoxically, while inhibiting mitotic kinases, the compound requires active PI3K signaling to support the metabolic shift required for the "stem-like" state.[1]

-

Histone Modification: Treatment leads to decreased acetylation of Histone H3 (Lys9) and methylation changes, resetting the epigenetic landscape.

Visualization: Dedifferentiation Workflow

Caption: Figure 2.[1][5][6] Signaling cascade for lineage reversion. Inhibition of MEK and chromatin remodeling drives the transition from committed myoblast to multipotent progenitor.[1]

Experimental Protocols

These protocols are designed for the use of Reversine or the 1-(1H-purin-6-yl)piperidin-4-amine analog in a research setting.[1]

Protocol A: Induction of Dedifferentiation (Myoblasts to Progenitors)

Objective: Convert C2C12 myoblasts into multipotent mesenchymal-like cells.

-

Preparation: Dissolve the purine compound in DMSO to create a 10 mM stock. Store at -20°C.

-

Seeding: Plate C2C12 myoblasts at a density of 5,000 cells/cm² in DMEM + 10% FBS.

-

Induction:

-

After 24 hours, replace media with DMEM containing 5 µM of the inhibitor.

-

Control: Treat parallel wells with DMSO (0.05%).

-

-

Maintenance: Refresh media containing the inhibitor every 24 hours for 4 consecutive days .

-

Validation:

Protocol B: Analysis of Polyploidy (Flow Cytometry)

Objective: Confirm MPS1/Aurora B inhibition via cell cycle profile.

-

Treatment: Treat HCT116 or HeLa cells with 0.5 µM - 1.0 µM inhibitor for 24 hours.[1]

-

Harvest: Trypsinize cells and wash in PBS.

-

Fixation: Resuspend dropwise in ice-cold 70% ethanol while vortexing. Incubate at -20°C for >2 hours.

-

Staining: Wash ethanol out with PBS.[1] Resuspend in PI/RNase Staining Buffer (Propidium Iodide).[1]

-

Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).[1]

-

Readout: Look for the emergence of 4N (G2/M arrest) and 8N/16N (Polyploidy) populations, indicating cytokinesis failure.[1]

Therapeutic Implications & Toxicology

While the dedifferentiation capacity offers potential in regenerative medicine, the cytotoxicity of these purines limits their direct clinical use in non-oncology settings.

-

Oncology: The compound acts as a "mitotic poison."[1] By inhibiting MPS1, it forces cancer cells (which often already have high genomic instability) into a state of catastrophic aneuploidy, triggering apoptosis.[1]

-

Off-Target Effects: As an ATP-mimetic, high concentrations (>10 µM) may inhibit Adenosine Receptors (A3) and other kinases (PKA, JAK), necessitating strict dose titration.[1]

References

-

Chen, S., et al. (2004). Dedifferentiation of Lineage-Committed Cells by a Small Molecule.[1] Journal of the American Chemical Society.[1]

-

Santaguida, S., et al. (2010). Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine. Journal of Cell Biology.

-

D'Alise, A. M., et al. (2008). Reversine, a small molecule that induces cell dedifferentiation, targets Aurora kinases.[1] Molecular Cancer Therapeutics.[1]

-

Perera, D., et al. (2020). Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor.[1] Journal of Medicinal Chemistry. (Context for scaffold chemistry). [1]

-

PubChem Compound Summary. 1-(1H-purin-6-yl)piperidin-4-amine (CAS 848635-49-4).[1] [1]

Sources

- 1. Reversine - Wikipedia [en.wikipedia.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solubilization of 1-(1H-purin-6-yl)piperidin-4-amine Dihydrochloride in DMSO

This Application Note provides a rigorous technical guide for the dissolution, handling, and storage of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride in Dimethyl Sulfoxide (DMSO).

Executive Summary

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride is a functionalized purine scaffold often used as a building block in kinase inhibitor discovery or as a chemical probe. As a dihydrochloride salt (

This guide outlines a standardized protocol to prepare 10 mM to 50 mM stock solutions in DMSO, ensuring complete solubilization and preventing "crashing out" during downstream biological dilutions.

Physicochemical Profile

Before solubilization, verify the specific batch properties, as hydration states can alter the required mass.

| Property | Value / Description |

| Compound Name | 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride |

| Core Structure | Purine ring linked to a piperidine amine |

| Formula | |

| Molecular Weight (MW) | 291.18 g/mol (Anhydrous basis) |

| Salt Stoichiometry | 2:1 (Chloride : Parent) |

| Target Solvent | Dimethyl Sulfoxide (DMSO), Anhydrous, |

| Solubility Limit (Est.) | ~50–100 mM in pure DMSO (warmth may be required) |

Critical Note on MW: The free base MW is ~218.26 g/mol . The dihydrochloride salt adds ~72.92 g/mol . Always calculate molarity based on the salt MW (291.18 g/mol ), not the free base.

Reagents & Equipment

-

Compound: 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride (Store desiccated at -20°C).

-

Solvent: DMSO, sterile-filtered, hybridoma tested or anhydrous grade (e.g., Sigma D2650).

-

Vessels: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which DMSO can leach.

-

Equipment: Vortex mixer, Ultrasonic water bath (controlled temp), Benchtop centrifuge.

Protocol: Preparation of 50 mM Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM stock solution .

Step 1: Environmental Equilibration

Remove the compound vial from the -20°C freezer and allow it to equilibrate to room temperature (approx. 15–20 minutes) before opening .

-

Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic salt, leading to hydrolysis and weighing errors.

Step 2: Gravimetric Measurement

Weigh 14.56 mg of the dihydrochloride salt.

-

Calculation:

-

Transfer to a sterile amber glass vial.

Step 3: Solvent Addition

Add 1.0 mL of high-purity DMSO.

-

Technique: Pipette directly onto the solid to ensure it is submerged. Do not wash down the walls yet.

Step 4: Mechanical Solubilization

-

Vortex: Vortex vigorously for 30–60 seconds.

-

Visual Inspection: Check for undissolved crystals (turbidity).

-

Sonication (If needed): If the solution remains cloudy, sonicate in a water bath at 37°C to 40°C for 5–10 minutes.

-

Note: The 2HCl salt significantly increases the crystal lattice energy. Mild heat (up to 40°C) helps overcome the kinetic barrier to dissolution without degrading the purine core.

-

Step 5: Clarification

Briefly centrifuge the vial (1,000 x g for 1 minute) to bring down any droplets on the walls. The solution should be completely clear and colorless to pale yellow.

Advanced Handling: The Acidity Factor

The "Hidden" Variable: Dissolving a dihydrochloride salt results in a highly acidic DMSO solution.

When diluting this stock into biological media (e.g., cell culture media at pH 7.4), the local acidity can cause two issues:

-

Compound Precipitation: The sudden pH shift can cause the free base to crash out if the local concentration exceeds its solubility product.

-

Cellular Toxicity: A 1:100 dilution of a strongly acidic stock can overwhelm the buffer capacity of weak media.

Mitigation Strategy:

-

Intermediate Dilution: Do not add the 50 mM stock directly to cells. Prepare a 10x working solution in the assay buffer (e.g., PBS or Media) first. Vortex immediately upon addition to disperse the acid.

-

Buffer Check: Ensure your assay buffer contains HEPES (10–25 mM) or sufficient bicarbonate to neutralize the HCl carried over.

Workflow Visualization

Figure 1: Decision tree for the solubilization of purine dihydrochloride salts in DMSO.

Storage and Stability

| Parameter | Recommendation | Rationale |

| Storage Temp | -20°C or -80°C | Slows chemical degradation (oxidation/hydrolysis). |

| Container | Amber Glass or Polypropylene | Protects from light; prevents solvent leaching. |

| Freeze/Thaw | Max 3 cycles | Repeated expansion/contraction precipitates salts. |

| Shelf Life | 6 Months (at -20°C) | DMSO is hygroscopic; absorbed water degrades the salt. |

Best Practice: Aliquot the stock solution into single-use volumes (e.g., 50 µL) immediately after preparation to avoid repeated freeze-thaw cycles.

References

-

PubChem. 1-(9H-purin-6-yl)piperidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Available at: [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Salt Selection and Solubility).

Application Note: Preparation and Handling of Stock Solutions for 1-(1H-purin-6-yl)piperidin-4-amine

Abstract & Scope

This technical guide provides a standardized protocol for the preparation, storage, and handling of stock solutions for 1-(1H-purin-6-yl)piperidin-4-amine (CAS: 848635-49-4). This compound, a purine-piperidine hybrid, exhibits amphiphilic properties that necessitate specific solvent choices to prevent precipitation and ensure experimental reproducibility. This document details the physicochemical rationale for solvent selection, a step-by-step dissolution workflow, and quality control measures to validate solution integrity.

Physicochemical Profile

Understanding the molecular properties is the first step in successful solution preparation.

| Property | Data | Notes |

| Compound Name | 1-(1H-purin-6-yl)piperidin-4-amine | Also known as 6-(4-aminopiperidin-1-yl)purine |

| CAS Number | 848635-49-4 | Unique identifier for verification |

| Molecular Formula | C₁₀H₁₄N₆ | |

| Molecular Weight | 218.26 g/mol | Use this value for Molarity calculations |

| Physical State | Solid / Powder | Typically off-white to pale yellow |

| Solubility (DMSO) | High (~50 mM) | Recommended solvent for Stock |

| Solubility (Water) | Low / pH-dependent | Poor solubility at neutral pH; soluble at acidic pH |

| pKa (Calculated) | ~9.8 (Piperidine amine) | Basic character dictates aqueous behavior |

Solvent Selection Strategy

The "Like Dissolves Like" Principle

The core structure of 1-(1H-purin-6-yl)piperidin-4-amine consists of a hydrophobic heteroaromatic purine ring and a polar, basic piperidine amine.

-

Dimethyl Sulfoxide (DMSO): The primary choice for stock solutions. It effectively disrupts the intermolecular stacking of the purine rings while accommodating the polar amine. Anhydrous DMSO (≥99.9%) is required to prevent hydrolysis over long-term storage.

-

Aqueous Buffers: Not recommended for stock solutions. At neutral pH (7.4), the compound exists largely as a free base, leading to precipitation. Aqueous dilution should only occur at the "working solution" stage (e.g., <1% DMSO final concentration).

Solubility Decision Logic

The following diagram illustrates the decision process for solvent selection based on the compound's form and intended application.

Figure 1: Decision tree for solvent selection based on chemical form and downstream application.

Master Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM (10 mmol/L) stock solution.

Materials Required[5][6][7][8][9][10]

-

Compound: 1-(1H-purin-6-yl)piperidin-4-amine (approx. 2-3 mg).

-

Solvent: Anhydrous DMSO (Spectrophotometric grade, ≥99.9%).

-

Container: Amber glass vial (borosilicate) with PTFE-lined cap. Note: Avoid polystyrene plastics as DMSO can leach contaminants.

-

Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Calculation

Use the formula:

Expert Insight: Weighing exactly 2.18 mg is difficult. It is scientifically superior to weigh a larger, convenient amount (e.g., ~5 mg) and adjust the volume of DMSO to achieve the target concentration.

Step-by-Step Workflow

-

Weighing:

-

Place the amber glass vial on the balance and tare.

-

Weigh approximately 2-5 mg of the compound directly into the vial. Record the exact mass (

).

-

-

Volume Calculation:

-

Calculate the required DMSO volume (

) to reach 10 mM:

-

-

Dissolution:

-

Add the calculated volume of anhydrous DMSO.

-

Vortex vigorously for 30 seconds.

-

Sonicate in a water bath at room temperature for 1-2 minutes. Caution: Monitor temperature; do not let the solution heat up significantly.

-

Visual Check: Hold the vial against a light source. The solution must be completely clear and particulate-free.

-

-

Sterilization (Optional but Recommended for Cell Culture):

-

If used for cell culture, filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate filters as DMSO may dissolve them.

-

-

Aliquoting & Storage:

-

Divide the stock into small aliquots (e.g., 50-100 µL) in sterile polypropylene or amber glass microtubes.

-

Label: Compound Name, Concentration, Solvent, Date, and User Initials.

-

Store: -20°C (short term < 1 month) or -80°C (long term > 6 months).

-

Figure 2: Operational workflow for the preparation of sterile stock solutions.

Quality Control & Troubleshooting

Precipitation Upon Dilution

A common failure mode is precipitation when the DMSO stock is added to aqueous media (e.g., cell culture media).[2][8]

-

Cause: The "Crash-out" effect. The hydrophobic purine ring aggregates when the solvent environment suddenly becomes highly polar.

-

Solution:

-

Serial Dilution: Do not jump from 10 mM (100% DMSO) directly to 10 µM (aqueous). Create an intermediate dilution (e.g., 100 µM in 10% DMSO/Water) before the final step.

-

Rapid Mixing: Vortex the media while adding the stock solution dropwise to disperse the compound immediately.

-

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere.

-

Risk: Water contamination lowers the solubility of the compound and can cause degradation (hydrolysis) over time.

-

Prevention: Always seal DMSO bottles with Parafilm immediately after use. Use single-use aliquots to avoid repeated opening of the master stock.[2]

Freeze-Thaw Cycles

Repeated freezing and thawing causes micro-precipitation and concentration gradients.

-

Rule: Limit to a maximum of 3 freeze-thaw cycles. If precipitate is observed after thawing, warm to 37°C and sonicate briefly. If precipitate persists, discard.

References

-

PubChem. 1-(9H-purin-6-yl)piperidin-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. 6-(piperidin-1-yl)-9H-purine | C10H13N5 | CID 3129049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. lifetein.com [lifetein.com]

- 4. quora.com [quora.com]

- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: Optimal Dosing & Protocols for 1-(1H-purin-6-yl)piperidin-4-amine (Reversine)

Executive Summary & Mechanism of Action

Reversine is a 2,6-disubstituted purine analogue originally identified for its ability to induce dedifferentiation in lineage-committed murine myoblasts. However, its utility has expanded significantly into oncology due to its potent activity as an ATP-competitive inhibitor of Aurora Kinases (A, B, and C) and MPS1 (TTK) kinase.

The compound exhibits a distinct "dual-personality" in vitro depending on the concentration and cellular context:

-

Low/Nanomolar Range (10 nM – 500 nM): Primarily inhibits Aurora kinases and MPS1, leading to Spindle Assembly Checkpoint (SAC) override, cytokinesis failure, and polyploidy.

-

Micromolar Range (1 µM – 5 µM): Triggers broad cellular reprogramming (dedifferentiation) or acute cytotoxicity/apoptosis in cancer cells.

This guide provides validated protocols for both regenerative medicine (dedifferentiation) and cancer biology (polyploidy/apoptosis) applications.

Mechanistic Pathway Diagram

The following diagram illustrates the downstream effects of Reversine on cell cycle regulation.

Caption: Reversine inhibits Aurora and MPS1 kinases, bypassing the Spindle Assembly Checkpoint (SAC) and blocking cytokinesis, resulting in polyploidy. Depending on the cell type, this leads to either dedifferentiation or apoptotic cell death.

Preparation & Storage of Stock Solutions[1][2]

Reversine is hydrophobic and practically insoluble in water. Proper handling of the stock solution is critical to prevent precipitation and ensure consistent dosing.

Solubility Data

| Solvent | Max Solubility | Stock Concentration Recommendation |

| DMSO | ~25 mM (approx. 10 mg/mL) | 10 mM (Recommended) |

| Ethanol | < 1 mg/mL | Not Recommended |

| Water | Insoluble | Do Not Use |

Protocol: Preparing a 10 mM Stock Solution

-

Weighing: Accurately weigh 3.93 mg of Reversine powder.

-

Dissolution: Add 1.0 mL of high-grade anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously for 30–60 seconds until the solution is completely clear. If particles persist, warm slightly to 37°C for 2–3 minutes.

-

Aliquot & Storage:

-

Dispense into 20–50 µL aliquots in light-protective (amber) microtubes.

-

Store at -80°C (Stable for 1 year) or -20°C (Stable for 6 months).

-

Avoid repeated freeze-thaw cycles.

-

Application I: Dedifferentiation (Regenerative Medicine)

Objective: To induce a multipotent progenitor-like state in lineage-committed cells (e.g., myoblasts, fibroblasts).[1][2][3]

Key Insight: High concentrations (5 µM) are typically required to force metabolic and epigenetic reprogramming in murine myoblasts, whereas some human adipose-derived cells respond to much lower doses (10–50 nM). Titration is mandatory for new cell lines.

Recommended Dosing Matrix

| Cell Type | Recommended Concentration | Duration | Outcome |

| C2C12 Myoblasts | 5 µM | 4 Days | Multipotent progenitor cells |

| Murine Fibroblasts | 5 µM | 4 Days | Oste/Adipogenic competence |

| DFAT (Adipose) | 10 nM – 50 nM | 3–7 Days | Cardiomyocyte differentiation |

Protocol A: Dedifferentiation of C2C12 Myoblasts[2]

-

Seeding: Plate C2C12 myoblasts in DMEM (high glucose) + 10% FBS at a density of 5,000 cells/cm². Allow to attach overnight.

-

Treatment (Day 0):

-

Prepare fresh culture medium.

-

Dilute 10 mM Reversine stock 1:2000 to achieve 5 µM .

-

Aspirate old medium and add Reversine-containing medium.

-

-

Maintenance (Day 2):

-

Reversine is relatively stable, but medium depletion occurs. Replace with fresh medium containing 5 µM Reversine .

-

-

Washout (Day 4):

-

Aspirate medium. Wash cells 2x with PBS to remove all traces of the inhibitor.

-

Critical Step: Switch to specific differentiation media (e.g., Osteogenic or Adipogenic induction medium) immediately to assay for multipotency.

-

Application II: Cancer Therapeutics (Polyploidy & Apoptosis)

Objective: To inhibit tumor cell proliferation by inducing mitotic catastrophe via Aurora/MPS1 inhibition.

Key Insight: Reversine acts as a "pan-Aurora" inhibitor.[2][4] The effective IC50 for kinase inhibition is ~400–500 nM.[5][6] However, to observe phenotypic cell death or significant polyploidy in robust cancer lines (e.g., HeLa, HCT116), higher concentrations (1–10 µM) are often used to ensure complete checkpoint override.

Recommended Dosing Matrix

| Assay Type | Concentration Range | Target Effect |

| Kinase Inhibition | 0.5 µM – 1.0 µM | Phospho-Histone H3 (Ser10) reduction |

| Polyploidy Induction | 0.5 µM – 2.0 µM | Accumulation of >4N DNA content |

| Cytotoxicity (IC50) | 1.0 µM – 10.0 µM | Apoptosis / Viability loss (72h) |

Protocol B: Cell Cycle Analysis & Polyploidy Induction

-

Seeding: Seed cancer cells (e.g., HCT116) at 30–40% confluence.

-

Dosing: Treat cells with 0.5 µM, 1.0 µM, and 5.0 µM Reversine for 24 hours.

-

Control: DMSO vehicle (0.05%).

-

-

Harvesting:

-

Collect floating and adherent cells (trypsinize).

-

Wash with cold PBS.

-

-

Fixation: Resuspend in 300 µL PBS, then add 700 µL ice-cold 100% ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

-

Staining:

-

Wash ethanol-fixed cells with PBS.[5]

-

Incubate in PI/RNase staining buffer (20 µg/mL Propidium Iodide + 200 µg/mL RNase A) for 30 min at 37°C.

-

-

Analysis: Analyze via Flow Cytometry.

-

Expected Result: A dose-dependent decrease in 2N (G1) peak and appearance of 4N (G2/M) and >4N (Polyploid) populations.

-

Experimental Workflow Diagram

Caption: Operational workflow for Reversine usage, splitting into dedifferentiation or cancer therapeutic streams based on concentration and timing.

References

-

Chen, S., et al. (2004). "Dedifferentiation of lineage-committed cells by a small molecule."[7][3][8] Journal of the American Chemical Society, 126(2), 410–411.[7] Link

-

Santaguida, S., et al. (2010). "Dissecting the role of MPS1 in chromosome biorientation and the spindle checkpoint through the small molecule inhibitor reversine."[3] The Journal of Cell Biology, 190(1), 73–87. Link

-

D'Alise, A. M., et al. (2008). "Reversine, a novel Aurora kinases inhibitor, inhibits colony formation of human acute myeloid leukemia cells."[7][8] Molecular Cancer Therapeutics, 7(5), 1140–1149.[7][6] Link

-

Hsieh, T. C., et al. (2007). "The 2,6-disubstituted purine reversine induces growth arrest and polyploidy in human cancer cells."[7][8] International Journal of Oncology, 31(6), 1293–1300.[7] Link

-

Murdani, A., et al. (2024). "Reversine enhances the conversion of dedifferentiated fat cells into mature cardiomyocytes." F1000Research, 11:851. Link

-

PubChem. "Compound Summary: Reversine." National Library of Medicine.[9] Link

Sources

- 1. Reversine Increases the Plasticity of Long-Term Cryopreserved Fibroblasts to Multipotent Progenitor Cells through Activation of Oct4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. cdn.stemcell.com [cdn.stemcell.com]

- 8. DNAmod: reversine [dnamod.hoffmanlab.org]

- 9. 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)piperidin-4-amine | C7H14N6 | CID 50988506 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting precipitation of 1-(1H-purin-6-yl)piperidin-4-amine in cell media

Executive Summary & Mechanism of Failure

The Problem: Users frequently report that 1-(1H-purin-6-yl)piperidin-4-amine precipitates upon dilution into cell culture media, forming needle-like crystals or amorphous aggregates.[1] This occurs even when the compound appears fully soluble in the DMSO stock solution.

The Root Cause: "Solvent Shock" & Lattice Energy

This compound features a hydrophobic purine core (planar, prone to

-

DMSO Dependence: The purine ring requires an organic solvent (DMSO) to overcome its high lattice energy.[1]

-

Dielectric Crash: When a high-concentration DMSO stock (e.g., 10–50 mM) is introduced to aqueous media (PBS/DMEM), the dielectric constant shifts rapidly from ~47 (DMSO) to ~80 (Water). The hydrophobic purine rings aggregate faster than the water molecules can solvate the polar amine tail.

-

Common Ion Effect: If you are using the hydrochloride salt of this compound, high chloride concentrations in media (NaCl ~150 mM) can suppress solubility, forcing the salt out of solution.

Diagnostic Decision Tree

Use this flowchart to identify the specific cause of precipitation in your workflow.

Figure 1: Diagnostic logic for identifying the source of insolubility.[1] Blue nodes indicate corrective actions.

Proven Solubilization Protocols

Do not simply vortex harder. Use these thermodynamic strategies to maintain solubility.

Protocol A: The "Step-Down" Serial Dilution (Recommended)

Best for: Experiments requiring high concentrations (>10 µM) or serum-free conditions.[1]

Concept: Avoids the "cliff-edge" of dumping 100% DMSO into 100% Water.[1] Creates an intermediate buffer zone.[1]

-

Prepare Stock: Ensure 10 mM DMSO stock is clear. Sonicate for 5 mins if stored at -20°C.

-

Intermediate Step: Prepare a 10x working solution in media without serum.

-

Example: To get 10 µM final, dilute stock to 100 µM in a small volume of serum-free media.[1]

-

Critical: Vortex immediately upon addition. Do not let the DMSO drop sit at the bottom.

-

-

Final Dilution: Add the 10x intermediate to your final culture wells (1:10 dilution).

-

Validation: Check under a microscope (10x objective). If precipitate persists, proceed to Protocol B.

Protocol B: The "Albumin Carrier" Method

Best for: Hydrophobic purines that crash out immediately in PBS.

Concept: Serum albumin (BSA/FBS) acts as a natural carrier, sequestering the hydrophobic purine ring while keeping the molecule dispersed.

-

Prepare Media: Ensure your media contains at least 5-10% Fetal Bovine Serum (FBS) or 0.1% BSA.[1]

-

Direct Spike:

-

Pipette the required volume of DMSO stock.

-

Submerge the tip into the media (do not drop on top).

-

Dispense and aspirate/dispense rapidly 3-5 times.[1]

-

-

Incubate: Allow the media to sit for 15 minutes at 37°C before adding to cells. This allows the Albumin-Drug equilibrium to stabilize.[1]

Protocol C: Acidified Solubilization (For stubborn cases)

Best for: The free-base form of the amine.

Since the compound has a piperidinyl amine (pKa ~9-10), it is more soluble in acidic pH.[1]

-

Modifier: Add 1 equivalent of HCl to your DMSO stock (creating an in situ salt).[1]

-

Dilution: Dilute into buffered media. The buffer capacity of the media will neutralize the acid, but the compound may remain supersaturated long enough to bind to proteins.

Quantitative Solubility Data

| Parameter | Value / Status | Notes |

| DMSO Solubility | High (~50 mM) | Stable at -20°C. Hygroscopic (keep dry).[1] |

| PBS Solubility (pH 7.4) | Low (< 10 µM) | Risk of precipitation without carrier proteins.[1] |

| Media + 10% FBS | Moderate (~50-100 µM) | Albumin binding significantly aids solubility.[1] |

| pKa (Piperidine N) | ~10.5 (Calculated) | Protonated at physiological pH (Positive charge).[1] |

| LogP | ~0.5 - 1.2 | Moderately lipophilic, but planar stacking drives precipitation.[1] |

Frequently Asked Questions (FAQ)

Q: Can I filter sterilize the media after adding the compound? A: NO. If you suspect any micro-precipitation, filtering (0.22 µm) will strip the compound from the solution, significantly altering your actual treatment concentration [1]. Only filter if the solution is perfectly clear; otherwise, you are dosing the filter, not the cells.

Q: My stock solution froze in the fridge. Is it ruined? A: Likely not, but freeze-thaw cycles promote crystal nucleation.[1]

-

Fix: Warm the stock to 37°C and sonicate in a water bath for 5–10 minutes until absolutely clear. Vortex vigorously before every use.[1]

Q: I see "needles" in the well after 24 hours. What happened? A: This is "Ostwald Ripening." Small, invisible micro-crystals formed upon initial addition, and over 24 hours, they grew into visible needles.

-

Fix: This indicates your initial mixing was too slow or the concentration is above the thermodynamic limit. Reduce concentration or increase FBS %.[1]

Q: Can I use Ethanol instead of DMSO? A: Generally, no. Purine derivatives usually have lower solubility in ethanol than DMSO.[1] Furthermore, ethanol evaporates faster, potentially causing crusting on pipette tips which then falls into the media. Stick to high-grade (anhydrous) DMSO [2].[1]

Visualizing the "Solvent Shock" Workflow

The following diagram illustrates the correct vs. incorrect method of introducing the compound to media.

Figure 2: Physical mixing technique is critical.[1] Avoid creating a high-concentration layer on top of the media.[1]

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] Link

-

Waybright, T. J., et al. (2009). Increasing the reliability of compound solubility data in drug discovery. Assay and Drug Development Technologies, 7(3), 270-281.[1] Link

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

Sources

stability of 1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride at room temperature

Topic: Stability & Handling Guide

Document ID: TS-PUR-PIP-001 Audience: Medicinal Chemists, Lead Discovery Biologists, Compound Management Status: Active

Executive Summary

1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride is a robust synthetic intermediate and scaffold often used in kinase inhibitor discovery (e.g., CDK, FLT3 targeting). While chemically stable due to the aromatic purine system, the dihydrochloride salt form introduces specific hygroscopic risks that dictate its handling.

The Verdict:

-

Solid State: Stable at Room Temperature (RT) for <2 weeks if desiccated. Long-term storage requires -20°C .

-

Solution: Unstable in aqueous solution at RT (>24 hours). Stable in DMSO at -20°C for 6 months.

Part 1: Solid State Stability (The "Unopened Vial")

Q: I received the shipment at room temperature. Is the compound degraded?

A: No. The compound is stable during transit (up to 2 weeks) at ambient temperatures. The purine-piperidine linkage (a heteroaryl-amine bond) is thermodynamically stable and resistant to thermal degradation below 60°C.

However, the dihydrochloride salt is hygroscopic .[1]

-

Risk: Moisture absorption causes the powder to turn into a sticky gum or "oil," making weighing impossible and potentially accelerating hydrolysis.

-

Action: Upon receipt, inspect the vial. If the powder moves freely, it is intact. Transfer immediately to -20°C storage.

Q: The powder looks clumpy or sticky. Can I still use it?

A: This indicates moisture uptake (formation of hydrates).

-

For Qualitative Assays (Yes): If you can weigh it, the chemical identity is likely unchanged.

-

For Quantitative K_d/IC50 (No): The molecular weight has effectively changed due to absorbed water. Your calculated molarity will be wrong (under-dosed).

-

Fix: Lyophilize the sample to remove water or determine the water content via Karl Fischer titration before weighing.

-

Part 2: Solution Stability (The "Stock Solution")

Q: Can I keep the aqueous stock solution on the bench overnight?

A: Avoid this. While the C-N bond connecting the purine and piperidine is robust, the primary amine (on the piperidine) is reactive.

-

In Water (pH < 7): The dihydrochloride salt creates an acidic environment. The compound is stable for ~24 hours.

-

In Buffer (pH > 8): The free base forms. Primary amines in basic solutions are prone to oxidative deamination or carbamylation (reacting with atmospheric CO2) over time.

Q: My DMSO stock solution has a precipitate after freeze-thaw. Why?

A: This is a "Salting Out" effect. Dihydrochloride salts have lower solubility in cold DMSO compared to room temperature DMSO.

-

Mechanism: As the DMSO freezes, the salt solubility drops, forcing the compound out of the lattice.

-

Troubleshooting Protocol:

-

Warm: Place the vial in a 37°C water bath for 5–10 minutes.

-

Sonicate: Sonicate for 60 seconds.

-

Verify: Vortex. If solution is clear, it is safe to use.

-

Prevention: Store stocks at 10 mM or 20 mM rather than the solubility limit (often ~50-100 mM).

-

Part 3: Degradation Mechanisms & Visuals

The following diagram illustrates the stability decision tree and potential degradation pathways.

Figure 1: Stability profile. The primary risk is physical (hygroscopicity) rather than chemical degradation at Room Temperature.

Part 4: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (10 mM)

Rationale: DMSO is the preferred solvent to suppress hydrolysis and ensure solubility of the organic salt.

-

Calculate: For 10 mg of compound (MW: ~291.18 g/mol for 2HCl salt), add 3.43 mL of anhydrous DMSO.

-

Note: Always check the specific batch MW on the CoA; water content varies.

-

-

Dissolve: Vortex for 30 seconds. If undissolved, sonicate at 35 kHz for 2 minutes.

-

Aliquot: Split into 50–100 µL aliquots in amber tubes (light protection).

-

Store: Freeze at -20°C or -80°C.

-

Shelf Life: 6 months.

-

Freeze/Thaw Limit: 3 cycles max.

-

Protocol B: QC Verification (Is it still good?)

If you suspect degradation (e.g., yellowing of solution), run this LCMS check.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Detection: UV at 254 nm (Purine absorption max) and 214 nm (Amide/Peptide bond).

-

Pass Criteria: Single peak >95% area.

-

Fail Criteria: New peaks at RRT (Relative Retention Time) 0.8 or 1.2 (indicating hydrolysis or oxidation).

Part 5: Frequently Asked Questions (FAQ)

Q: Why is the compound yellow? A: Pure purine salts are white to off-white. A distinct yellow color indicates oxidation (formation of N-oxides or azo-linkages) or photo-degradation.

-

Action: If the yellowing is slight, purity may still be >90%. Check via LCMS. If dark yellow/brown, discard.

Q: Can I use this for in vivo animal studies? A: Yes, but you must buffer the pH. The dihydrochloride salt is acidic. For IP/IV injection:

-

Dissolve in minimal DMSO (e.g., 2%).

-

Dilute with PBS (pH 7.4).

-

Critical: Check pH. If < 5, adjust carefully with dilute NaOH to pH 7.0–7.4 to prevent injection site necrosis.

Q: Is this a CDK inhibitor? A: It is a scaffold . While the 2,6,9-trisubstituted purine core is famous for CDK inhibition (e.g., Roscovitine, Purvalanol), this specific molecule (6-substituted only) is often an intermediate or a negative control depending on the specific kinase panel. It lacks the C2 and N9 substitutions typically required for high-potency CDK selectivity [1].

References

-

Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors of kinases. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.

-

Chang, Y. T., et al. (1999). Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors. Journal of Medicinal Chemistry, 42(12), 2135-2144. (Describes stability of purine-amine linkages).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24701731, 1-(9H-purin-6-yl)piperidin-4-amine.[2] Retrieved from .

Sources

minimizing degradation of 1-(1H-purin-6-yl)piperidin-4-amine in aqueous solution

Technical Support Center: 1-(1H-purin-6-yl)piperidin-4-amine

A Guide for Researchers on Minimizing Degradation in Aqueous Solutions

Welcome to the technical support center for 1-(1H-purin-6-yl)piperidin-4-amine. This guide, developed by our Senior Application Scientists, provides in-depth technical information and practical advice to help you minimize degradation and ensure the integrity of your experiments. We understand the critical importance of compound stability and have structured this resource to address the specific challenges you may face when working with this purine derivative in aqueous solutions.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 1-(1H-purin-6-yl)piperidin-4-amine.

Q1: What are the primary factors that cause the degradation of 1-(1H-purin-6-yl)piperidin-4-amine in an aqueous solution?

A1: The degradation of this compound is primarily influenced by three main factors: pH, oxidation, and light exposure.

-

pH-Mediated Hydrolysis: The purine ring system is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2][3][4] In strongly acidic solutions (pH < 5), the imidazole portion of the purine ring can undergo acid-catalyzed opening.[1][2][3] Conversely, in alkaline conditions (pH > 9), the compound can also become unstable.

-

Oxidation: The purine core and the secondary amine in the piperidine ring are susceptible to oxidation.[5][6][7] This can be initiated by dissolved oxygen, trace metal ions, or peroxide impurities in solvents.[8][9] One common oxidative degradation product for purines is the formation of 8-oxo derivatives.[6][7]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Purine structures are known to be susceptible to photodegradation.[10]

Q2: What are the visible signs of degradation in my stock solution?

A2: Visual indicators of degradation can include a change in color (e.g., development of a yellow or brown tint), the appearance of turbidity, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical methods like HPLC are essential for accurately assessing the purity and concentration of your solution.[11][12]

Q3: How should I prepare and store aqueous stock solutions of this compound to maximize stability?

A3: For optimal stability, stock solutions should be prepared and stored with the following considerations:

-

pH Control: Prepare solutions using a buffer system to maintain a stable pH, ideally within the neutral range of 6.0 to 8.0. The stability of purines is generally greatest in a neutral pH range.[2][3] Phosphate or citrate buffers are commonly used.[13]

-

Solvent Quality: Use high-purity, degassed water or buffer to minimize dissolved oxygen.

-

Concentration: Prepare concentrated stock solutions in a suitable organic solvent like DMSO if possible, and make fresh aqueous dilutions for each experiment. If an aqueous stock is necessary, prepare only the amount needed for the short term.

-

Storage Conditions: Store aqueous solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments.

Problem 1: Rapid Loss of Compound Purity Confirmed by HPLC

You've analyzed your aqueous solution and observed a significant decrease in the main compound peak area, with the appearance of new, unidentified peaks.

Caption: Primary degradation pathways for the compound.

References

- Bergmann, F., & Dikstein, S. (n.d.). Mechanism of enzymatic oxidation of purines. PubMed.

- Cadet, J., Douki, T., Ravanat, J. L., & Wagner, J. R. (n.d.). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PubMed.

- Cadet, J., Douki, T., Ravanat, J. L., & Wagner, J. R. (2015). One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA. PMC.

- Kuracka, L., Kalnovicová, T., Líska, B., & Turcáni, P. (n.d.). HPLC method for measurement of purine nucleotide degradation products in cerebrospinal fluid. Clinical Chemistry, Oxford Academic.

- Bayne, A. C. (2023). From food to pharma: antioxidant scavengers as a viable strategy to mitigate nitrosamines in drugs. Manufacturing Chemist.

- (n.d.). Photocatalytic purine degradation pathways. ResearchGate.

- (n.d.). Acid-Catalyzed Hydrolysis of 2-Amino-9-(α-D-Ribofuranosyl)-purine and its Acyclo and 2-Methyl Analogues: Competition Between Depurination and Opening of the Imidazole Ring.

- Ali, M. F., He, S., Bandyopadhyay, S., & Cech, N. B. (2014). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. PubMed Central.

- Xia, F. L. W., Kobun, R., 'Aqilah, N. M. N., & Huda, N. (n.d.). Conventional methods for detecting purine and their analytical performance in food applications. ResearchGate.

- (n.d.). Purine metabolism. Wikipedia.

- Jinnah, H. A., Sutcliffe, D., & Ceballos-Picot, I. (2022). Comprehensive measurement of purines in biological samples. Frontiers.

- Gao, C., Liu, Z., Anderson, T., & Shu, Y. Z. (2023). Effect of Antioxidants in Medicinal Products on Intestinal Drug Transporters. PMC.

- El-Melegy, S., Emara, S., & Eid, M. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-DAD Method. PubMed.

- Tian, R., Geng, J., & Wang, J. (2022). Evolutionary impacts of purine metabolism genes on mammalian oxidative stress adaptation.

- (2025). How Does pH Affect DNA Stability? SignaGen Blog.

- Jain, D., & Basniwal, P. K. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.

- (2016). Forced Degradation Studies. MedCrave online.

- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.

- Hedrick, C. E., & McDougall, G. (1968). Effect of pH on polarity of purines and pyrimidines. PubMed.

- (2021). How does pH affect DNA stability? AAT Bioquest.

- (n.d.). Stabilization of Pharmaceuticals to Oxidative Degradation. Request PDF.

- Waterman, K. C., Adami, R. C., Alsante, K. M., Hong, J., Landis, M. S., Lombardo, F., & Roberts, C. J. (2002). Stabilization of pharmaceuticals to oxidative degradation.

- Waterman, K. C., Adami, R. C., Alsante, K. M., Hong, J., Landis, M. S., Lombardo, F., & Roberts, C. J. (2002). Stabilization of pharmaceuticals to oxidative degradation. PubMed.

- (2025). Strategies for Resolving Stability Issues in Drug Formulations. Pharmaguideline.

- (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus.

- (2022). Degradation of Purine Nucleotides. ResearchGate.

- Vardan, D. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

- (n.d.). Hydrolysis. Wikipedia.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. How Does pH Affect DNA Stability? – SignaGen Blog [signagen.com]

- 3. How does pH affect DNA stability? | AAT Bioquest [aatbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of enzymatic oxidation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-electron oxidation reactions of purine and pyrimidine bases in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ptacts.uspto.gov [ptacts.uspto.gov]

- 9. Stabilization of pharmaceuticals to oxidative degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Comprehensive measurement of purines in biological samples [frontiersin.org]

- 13. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]

Validation & Comparative

Technical Guide: 1-(1H-purin-6-yl)piperidin-4-amine (Dihydrochloride vs. Free Base)

The following technical guide provides an in-depth comparison of 1-(1H-purin-6-yl)piperidin-4-amine in its dihydrochloride salt form versus its free base form. This content is structured for research scientists requiring precise solubility data, handling protocols, and biological application strategies.

Executive Summary

For most biological applications, the Dihydrochloride (2HCl) salt is the superior choice for stock preparation due to enhanced aqueous solubility and stability. However, the Free Base is chemically equivalent in buffered biological assays (pH 7.4) provided it is fully solubilized (typically in DMSO) prior to dilution.

-

Recommendation for Enzymatic Assays: Use Dihydrochloride (dissolved in water or buffer).

-

Recommendation for Cellular Assays: Use Free Base (dissolved in DMSO) or Dihydrochloride (dissolved in water), ensuring final pH is controlled.

-

Key Risk: The Free Base is prone to precipitation in aqueous media if the DMSO concentration is too low (<0.1%), whereas the salt form maintains solubility but risks acidifying unbuffered media.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Understanding the ionization states is critical for experimental reproducibility. The molecule consists of a purine core and a piperidine ring containing a primary amine.

-

Compound Name: 1-(1H-purin-6-yl)piperidin-4-amine[1]

-

CAS Number: 848635-49-4 (Free Base)

-

Molecular Formula:

(Free Base) |

Structural Ionization Analysis

The molecule possesses two primary basic centers:

-

Piperidine Nitrogen (

): Highly basic (pKa -

Primary Amine (

): Moderately basic (pKa -

Purine Ring: Amphoteric; the N7/N9 position can act as a hydrogen bond donor/acceptor.

Table 1: Physicochemical Comparison

| Feature | Free Base | Dihydrochloride (2HCl) Salt |

| Molecular Weight | 218.26 g/mol | 291.18 g/mol |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| Water Solubility | Poor (< 1 mg/mL) | High (> 50 mg/mL) |

| DMSO Solubility | High (> 100 mM) | Moderate to High (may require warming) |

| Hygroscopicity | Low | Moderate (Store with desiccant) |

| Stock Solvent | 100% DMSO | Water, PBS, or DMSO |

| Primary Risk | Precipitation in aqueous buffers | Acidification of unbuffered media |

Biological Activity Comparison

Contrary to common misconceptions, the salt form does not inherently alter the biological potency (IC50/EC50) of the molecule once it is in the active site, provided the pH is maintained. The "activity difference" often reported by researchers is usually an artifact of solubility or pH .

Mechanism of Equivalence

In a physiological buffer (pH 7.4), both forms converge to the same equilibrium species.

Diagram 1: Solubilization & Equilibration Pathway

Caption: Convergence of Free Base and Salt forms into a single bioactive species within buffered assay conditions.

Experimental Protocols

To ensure data integrity, follow these standardized protocols for handling each form.

Protocol A: Handling the Free Base

Best for: Cellular assays where high ion concentrations (Cl-) must be avoided, or when using libraries stored in DMSO.

-

Weighing: Weigh the solid rapidly; static charge can be an issue.

-

Solubilization: Add high-grade DMSO (anhydrous) to achieve a stock concentration of 10–50 mM. Vortex vigorously.

-